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molecular formula C16H11N B031419 9-Anthraceneacetonitrile CAS No. 2961-76-4

9-Anthraceneacetonitrile

Cat. No. B031419
M. Wt: 217.26 g/mol
InChI Key: MUTCNFLGBMSLTA-UHFFFAOYSA-N
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Patent
US08022214B2

Procedure details

A solution of 9-chloromethyl-anthracene (10.0 g, 44.11 mmol) and potassium cyanide (28.72 g, 441.1 mmol) in acetonitrile (1.6 L) was heated to reflux for 2 hours. The mixture was cooled to room temperature, filtered and concentrated. The residue was dissolved in CH2Cl2, washed with water, dried over MgSO4 and concentrated to give anthracen-9-yl-acetonitrile as yellow crystals (9.40 g, 98% yield). 1H NMR (CDCl3) δ 8.53 (1H, s), 8.18 (2H, d), 8.07 (2H, d), 7.65 (2H, dd), 7.54 (2H, dd), 4.60 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.72 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[C-:17]#[N:18].[K+]>C(#N)C>[CH:5]1[C:4]2[C:9](=[CH:10][C:11]3[C:16]([C:3]=2[CH2:2][C:17]#[N:18])=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
28.72 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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